



Application Notes & Protocols: Modeling Relapsing-Remitting EAE with PLP (139-151)

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

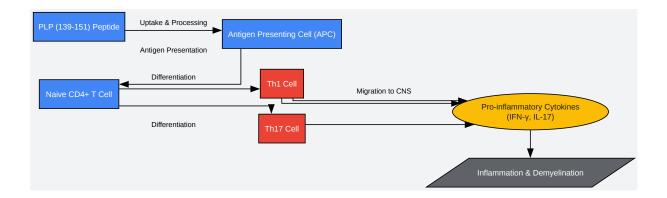
Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The model induced by the myelin proteolipid protein peptide 139-151 (PLP 139-151) in the SJL mouse strain is particularly valuable as it closely mimics the relapsing-remitting course seen in the majority of MS patients.[1][2][3][4] This model is initiated by an autoimmune response, primarily driven by CD4+ T cells, against a specific epitope of PLP, a major component of the central nervous system (CNS) myelin sheath.[1][5][6] The resulting inflammation, demyelination, and axonal damage lead to a progressive paralysis that undergoes periods of remission and subsequent relapse.[1][7] These application notes provide a detailed overview of the model, key experimental protocols, and expected outcomes.

Immunological Pathway of PLP (139-151)-Induced EAE

The pathogenesis of EAE induced by **PLP (139-151)** is a T-cell-mediated autoimmune process. Following immunization, the PLP peptide is processed by antigen-presenting cells (APCs). These APCs present the peptide to naive CD4+ T cells, leading to their activation and differentiation into pro-inflammatory T helper (Th) subsets, primarily Th1 and Th17 cells.[6][8] These autoreactive T cells then migrate to the CNS, where they are reactivated upon encountering the PLP antigen on local APCs like microglia. This triggers the release of pro-inflammatory cytokines such as Interferon-gamma (IFN-y) and Interleukin-17 (IL-17), which



orchestrate an inflammatory cascade, leading to the recruitment of other immune cells, blood-brain barrier disruption, demyelination, and neurological dysfunction.[5][8]



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Immunopathogenesis of PLP (139-151) EAE.

Experimental Protocols EAE Induction in SJL Mice

This protocol describes the active immunization of SJL mice to induce relapsing-remitting EAE. The use of a modified peptide, [Ser140]-PLP139-151, is often recommended as it can induce a more consistent disease course.[2][3]

Materials:

- Female SJL/J mice, 6-8 weeks old
- **PLP (139-151)** peptide (native or [Ser140] variant)
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)[2][3]



- Sterile Phosphate-Buffered Saline (PBS)
- Two 10 mL glass syringes
- One three-way stopcock
- 27-gauge needles

Procedure:

- Antigen Emulsion Preparation:
 - Dissolve PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
 - Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. For example, for 10 mice, mix 1 mL of peptide solution with 1 mL of CFA.
 - Draw the two solutions into separate glass syringes and connect them via a three-way stopcock.
 - Force the mixture back and forth between the syringes for at least 10 minutes until a thick, white, stable emulsion is formed. A drop of a stable emulsion will not disperse when placed in a beaker of cold water.
- Immunization (Day 0):
 - Anesthetize mice lightly if necessary.
 - Inject 100 μL of the emulsion subcutaneously into each of the two flanks of the mouse (total volume of 200 μL per mouse). This delivers a dose of 100 μg of PLP peptide.[9]
- Pertussis Toxin Administration (Optional):
 - If using PTX to enhance disease severity, administer 200 ng of PTX intraperitoneally (i.p.) in 100 μL of PBS on the day of immunization (Day 0) and again 48 hours later (Day 2).[7]
 Note that PTX administration can reduce the relapse rate.[2][3]

Clinical Scoring and Monitoring



Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of therapeutic interventions.

Procedure:

- Begin scoring mice daily starting from day 7 post-immunization.
- Assess weight and clinical signs for each mouse according to a standardized scale.
- Provide supportive care for severely affected animals (score ≥ 3), ensuring easy access to food and water by placing gel packs and food pellets on the cage floor.[10][11]

Table 1: Standard Clinical Scoring Scale for EAE in Mice

Score	Clinical Signs
0	No clinical signs of EAE.
1	Limp tail.[10]
2	Mild paraparesis of hind limbs, unsteady gait.
3	Moderate to severe paraparesis of hind limbs.
4	Complete paralysis of hind limbs (paraplegia).[4]
5	Moribund state or death.[4][10]

A relapse is defined as an increase of at least one full point on the clinical scale following a period of remission (improvement of at least one point).

Experimental Workflow and Data Presentation

A typical EAE study using the **PLP (139-151)** model in SJL mice spans 30-50 days to allow for the observation of at least one relapse.





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Typical Experimental Timeline for Relapsing-Remitting EAE.

Expected Disease Parameters

The following table summarizes the typical disease course observed in female SJL mice.

Table 2: Typical Disease Parameters in PLP (139-151) EAE Model

Parameter	Without PTX	With PTX
Disease Incidence	>90%	>90%
Mean Day of Onset	10 - 15 days[3]	9 - 14 days[3]
Mean Peak Score (Acute)	2.0 - 3.0	2.5 - 3.5
Relapse Rate	50% - 80%[2]	20% - 40%[2]

Cytokine Profiles

The balance between Th1, Th17, and regulatory T cell (Treg)/Th2 responses dictates the clinical course of EAE.

Table 3: Key Cytokine Involvement in PLP (139-151) EAE



T Cell Subset	Key Cytokines	Role in EAE Pathogenesis
Th1	IFN-y	Pro-inflammatory; promotes macrophage activation and CNS inflammation.[6][12]
Th17	IL-17	Pro-inflammatory; crucial for recruiting neutrophils and disrupting the blood-brain barrier.[5][8]
Th2 / Treg	IL-4, IL-10	Anti-inflammatory; associated with disease remission and regulation of the autoimmune response.[1][6][9]

Histological Analysis Protocol

At the end of the study, CNS tissue is typically harvested for histological analysis to confirm and quantify inflammation and demyelination.

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- 70%, 95%, 100% Ethanol
- Xylene
- Paraffin wax
- Microtome
- Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)

Procedure:

· Tissue Perfusion and Fixation:



- Anesthetize the mouse deeply and perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.
- Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
- Processing and Embedding:
 - Dehydrate the tissues through a graded series of ethanol (70% to 100%).
 - Clear the tissue in xylene.
 - Infiltrate with and embed in paraffin wax.
- Sectioning and Staining:
 - Cut 5-10 μm thick sections using a microtome.
 - Stain sections with H&E to visualize inflammatory infiltrates.
 - Stain adjacent sections with LFB to assess the degree of demyelination (myelin stains blue).
- Analysis:
 - Quantify inflammatory foci and areas of demyelination using light microscopy. This
 histological score provides a quantitative measure of CNS pathology.

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